3-Amino-N,N,2-trimethylbenzamide hydrochloride

Chemical Sourcing Reproducibility Quality Control

3-Amino-N,N,2-trimethylbenzamide hydrochloride is a highly specific, tri-substituted benzamide derivative with the molecular formula C₁₀H₁₅ClN₂O and a molecular weight of 214.69 g/mol. The compound presents as an achiral solid and is commercially available as a hydrochloride salt, which enhances its aqueous solubility.

Molecular Formula C10H15ClN2O
Molecular Weight 214.69
CAS No. 1269199-47-4
Cat. No. B2922087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N,N,2-trimethylbenzamide hydrochloride
CAS1269199-47-4
Molecular FormulaC10H15ClN2O
Molecular Weight214.69
Structural Identifiers
SMILESCC1=C(C=CC=C1N)C(=O)N(C)C.Cl
InChIInChI=1S/C10H14N2O.ClH/c1-7-8(10(13)12(2)3)5-4-6-9(7)11;/h4-6H,11H2,1-3H3;1H
InChIKeyWITPJOZTGZZYAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 3-Amino-N,N,2-trimethylbenzamide Hydrochloride (CAS 1269199-47-4): A Defined Benzamide Scaffold


3-Amino-N,N,2-trimethylbenzamide hydrochloride is a highly specific, tri-substituted benzamide derivative with the molecular formula C₁₀H₁₅ClN₂O and a molecular weight of 214.69 g/mol . The compound presents as an achiral solid and is commercially available as a hydrochloride salt, which enhances its aqueous solubility . Its core value lies in its role as a unique, multifunctional building block for medicinal chemistry and chemical biology, offering an aryl amine, a tertiary amide, and a steric methyl group in a precise ortho-relationship, enabling controlled derivatization for structure-activity relationship (SAR) exploration .

Why 3-Amino-N,N,2-trimethylbenzamide Hydrochloride Cannot Be Replaced by Common Benzamide Analogs


The substitution pattern on this benzamide scaffold is uniquely defined, making it non-interchangeable with simpler analogs like 3-aminobenzamide or 3-amino-N,N-dimethylbenzamide. The combined presence of a nucleophilic 3-amino group for amide or reductive amination reactions , a tertiary N,N-dimethyl amide that resists hydrolysis and modulates hydrogen-bonding capacity, and an ortho-methyl group that introduces steric constraint and influences the conformational preference of the amide creates a reactivity and pharmacophoric profile that cannot be replicated by any single alternative. Attempting generic substitution would fundamentally alter the molecular geometry, hydrogen-bond donor/acceptor count (LogP and HBD), and downstream synthetic utility, directly impacting the integrity of any SAR study or synthetic sequence.

Quantitative Differentiation Evidence for 3-Amino-N,N,2-trimethylbenzamide Hydrochloride


Validated Purity Profile vs. Unspecified Commercial Alternatives

The compound is offered with a verified minimum purity of 95% (HPLC) from a primary manufacturer , which is 5 percentage points higher than some alternative commercial listings that omit a purity specification or provide a lower, guaranteed minimum. This defined purity level is critical for reproducible biological assays where a 5% variance in active component concentration can introduce significant data variability. It also outperforms the free base form (CAS: 39062-73-2), for which purity is often uncharacterized by vendors [1].

Chemical Sourcing Reproducibility Quality Control

Enhanced Solubility of Hydrochloride Salt vs. Free Base

The hydrochloride salt form (FW: 214.69 g/mol) is reported to be soluble in water , a direct functional advantage over the free base (FW: 178.23 g/mol), which is primarily soluble only in organic solvents [1]. This property is quantified by the compound's calculated LogP of 0.34 , indicating a balanced hydrophilic-lipophilic profile advantageous for biological media. This eliminates the need for DMSO or other organic co-solvents in initial aqueous assay preparations, simplifying experimental workflows.

Drug Discovery In Vitro Assays Formulation

Sterically Defined Conformational Preference via Ortho-Methyl Substitution

The ortho-methyl group at position 2 creates a steric clash with the amide N,N-dimethyl moiety, restricting rotation around the aryl-amide bond. In contrast, the des-methyl analog 3-amino-N,N-dimethylbenzamide (CAS 33322-60-0) has greater conformational freedom [1]. This can be inferred from DFT and NMR studies on similar N-alkyl benzamides, which show that ortho-substitution directly impacts the population of cis/trans amide conformers [2]. For the target compound, the rotatable bond count is reduced to 1, versus 2 for the unsubstituted analog, providing a more rigid, pre-organized pharmacophore. This pre-organization is critical for SAR studies where entropy penalties upon binding must be minimized.

Medicinal Chemistry Conformational Analysis Pharmacophore Modeling

Validated Synthetic Entry Point vs. Unknown Starting Material Quality

The compound is synthesized via a defined route, starting from 3-amino-2-methylbenzoic acid, as indicated by literature associated with this CAS number . This contrasts with generic building blocks where synthetic provenance is unknown. The availability of a published synthetic route with a catalytic hydrogenation step yielding 99% for a related intermediate [1] suggests process control not always available for similar benzamides from aggregator catalogs. This traceable synthetic origin is critical for industrial procurement where batch-to-batch impurity profile consistency is a key specification.

Synthetic Chemistry Process Chemistry Amide Bond Formation

High-Value Application Scenarios for 3-Amino-N,N,2-trimethylbenzamide Hydrochloride


Scaffold for PARP/Enzyme Inhibitor SAR Libraries Requiring Conformational Restriction

The compound's unique 3-amino-2-methyl pharmacophore, combined with its single rotatable bond conformation, makes it an ideal starting scaffold for generating focused libraries targeting enzymes where benzamide rigidity is crucial, such as PARP or HDAC. The aqueous solubility of the HCl salt facilitates direct use in biochemical assays, avoiding organic solvent interference . The defined purity ≥95% ensures that initial screening hits are not artifacts caused by impurities .

Key Intermediate for Selective Kinase Inhibitor Synthesis via Amide Coupling

The free 3-amino group serves as a high-value handle for amide coupling or reductive amination to introduce diverse chemical space. The steric effect of the ortho-methyl group, reducing the rotatable bond count to 1 , can be exploited to engineer selectivity in kinase inhibitor candidates, as the constrained conformation pre-organizes the molecule for target engagement. This provides a synthetic advantage over more flexible, unsubstituted analogs.

Controlled Physical Form for Reproducible In Vitro Pharmacology

For laboratories prioritizing assay reproducibility, the HCl salt form is a superior choice. Its defined stoichiometry and aqueous solubility ensure accurate compound dispensing into biological media, unlike the free base, which requires DMSO and risks precipitation. The calculated LogP of 0.34 supports its utility in both cellular permeability and aqueous solubility, a balanced profile for primary in vitro screening.

Reference Standard with Traceable Synthetic Provenance for Quality Control

In an industrial setting, the availability of a published synthetic route, including a high-yielding catalytic hydrogenation step , establishes a traceable provenance for this compound. This is critical for establishing it as an internal reference standard to benchmark other synthetic batches or to develop validated analytical methods for impurity profiling in a development program.

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